

# Physicochemical Properties of 1-(4-Nitrophenyl)azepane: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

Cat. No.: B078035

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and spectroscopic characterization of **1-(4-Nitrophenyl)azepane**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

## Core Physicochemical Data

**1-(4-Nitrophenyl)azepane** is a heterocyclic compound featuring a saturated seven-membered azepane ring substituted with a 4-nitrophenyl group.<sup>[1]</sup> The presence of the nitro group, a strong electron-withdrawing group, significantly influences its chemical properties and reactivity.<sup>[1]</sup>

Property	Value	Source
IUPAC Name	1-(4-nitrophenyl)azepane	PubChem[2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	220.27 g/mol	PubChem[2]
CAS Number	13663-23-5	PubChem[2]
Physical Form	Solid	Sigma-Aldrich[3]
Purity	≥95%	Sigma-Aldrich[3]
InChI	InChI=1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2	PubChem[2]
InChIKey	WXAAQKMTSQDMII-UHFFFAOYSA-N	PubChem[2]
SMILES	C1CCCN(CC1)C2=CC=C(C=C2)--INVALID-LINK--[O-]	PubChem[2]

## Synthesis and Characterization

The primary method for synthesizing **1-(4-nitrophenyl)azepane** is through a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) reaction.[1] This common and effective method involves the reaction of azepane with a 4-nitrohalobenzene, such as 4-nitrochlorobenzene or 4-fluoronitrobenzene.[1] The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by the secondary amine of the azepane ring.

## Experimental Protocols

Synthesis of **1-(4-Nitrophenyl)azepane** via S<sub>N</sub>Ar Reaction:

- Materials: Azepane, 4-nitrochlorobenzene (or 4-fluoronitrobenzene), a suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>), and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO).
- Procedure:

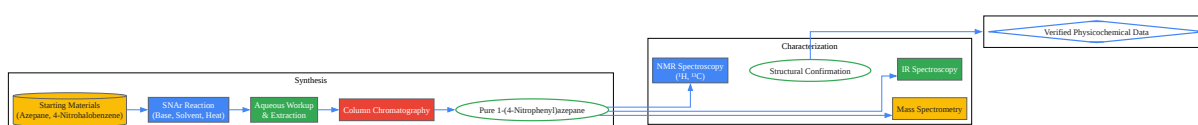
- To a solution of 4-nitrohalobenzene in the chosen solvent, add azepane and the base.
- Heat the reaction mixture at an elevated temperature (e.g., 90-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-(4-nitrophenyl)azepane**.

#### Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of  $\delta$  7.60–8.20 ppm. The protons on the nitrogen-adjacent methylene groups (N-CH<sub>2</sub>) of the azepane ring would appear around  $\delta$  2.70–2.90 ppm, while the other azepane methylene protons would be observed at approximately  $\delta$  1.50–1.70 ppm.<sup>[1]</sup>
  - $^{13}\text{C}$  NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon bearing the nitro group appearing at a characteristic downfield shift. The aliphatic carbons of the azepane ring will resonate in the upfield region.
- Infrared (IR) Spectroscopy:
  - The IR spectrum will exhibit strong characteristic absorption bands for the nitro group. The asymmetric NO<sub>2</sub> stretch is typically observed around 1520 cm<sup>-1</sup>, and the symmetric NO<sub>2</sub> stretch appears near 1350 cm<sup>-1</sup>.<sup>[1]</sup>
- Mass Spectrometry (MS):

- The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (220.27 g/mol ).

## Logical Workflow for Synthesis and Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **1-(4-Nitrophenyl)azepane**.

## Biological and Medicinal Context

The azepane ring is a significant structural motif in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][4][5] Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents.[1][5] The incorporation of the azepane scaffold provides a flexible yet constrained seven-membered ring that can be modified to interact with various biological targets.[1] While specific biological activities for **1-(4-nitrophenyl)azepane** are not extensively reported, its structural components suggest potential for further functionalization and investigation in drug discovery programs. The nitroaromatic group can also be a key pharmacophore or a precursor to an amino group, which can dramatically alter the compound's biological properties.[1]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(4-Nitrophenyl)azepane|C13H18N2O2|RUO [benchchem.com]
- 2. 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | C12H16N2O2 | CID 83639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-nitrophenyl)azepane | 13663-23-5 [sigmaaldrich.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- To cite this document: BenchChem. [Physicochemical Properties of 1-(4-Nitrophenyl)azepane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078035#physicochemical-properties-of-1-4-nitrophenyl-azepane]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)